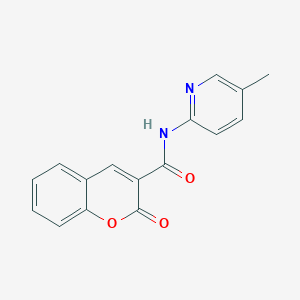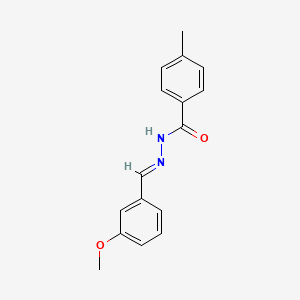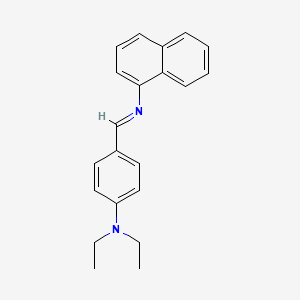
N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide: is a heterocyclic compound that combines a pyridine ring with a chromene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and chromene structures in the molecule suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 5-methyl-2-aminopyridine with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: In chemistry, N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
- (5-methylpyridin-2-yl)methanamine
- 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
- 2-(6-Methylpyridin-2-yl)ethanamine
- (5-Ethylpyridin-2-yl)methanol
Comparison: Compared to these similar compounds, N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both pyridine and chromene moieties. This dual structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. The chromene ring adds additional sites for chemical modification and potential interactions with biological targets, enhancing its utility in research and development .
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H12N2O3/c1-10-6-7-14(17-9-10)18-15(19)12-8-11-4-2-3-5-13(11)21-16(12)20/h2-9H,1H3,(H,17,18,19) |
InChI Key |
XJWICODCRSXEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11550891.png)
![methyl 4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}benzoate](/img/structure/B11550893.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11550899.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11550902.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11550910.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11550920.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11550932.png)
![4-chloro-2-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11550933.png)
![2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B11550936.png)
![3-bromo-N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]benzohydrazide](/img/structure/B11550938.png)
![2-Bromo-N-({N'-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11550943.png)
![2-bromo-4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11550951.png)

